molecular formula C16H14N2OS B1681308 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 177951-34-7

3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B1681308
M. Wt: 282.4 g/mol
InChI Key: AOAYKMHALLRULW-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives with isocyanates, carbamates, or carbon disulfide . The specific synthesis process for “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The specific structure of “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would include an ethylphenyl group at the 3-position and a mercapto group at the 2-position.


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” can undergo would depend on its structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Quinazolinones are generally solid at room temperature and have moderate to high melting points . They are typically soluble in organic solvents and have varying degrees of solubility in water.

Scientific Research Applications

Green Chemistry in Synthesis

  • 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one has been synthesized using deep eutectic solvents (DESs), a green and eco-friendly media. DESs act both as solvents and catalysts, offering a more sustainable approach for the synthesis of such compounds (Komar, Gazivoda Kraljević, Jerković, & Molnar, 2022).

Antitumor Potential

  • Novel derivatives of this compound have been designed and evaluated for their antitumor activity. Certain derivatives showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Catalysis and Synthesis

  • The compound has been used in phase-transfer catalyzed alkylation and cycloalkylation reactions. These reactions are highly dependent on the nature of the alkylating agents (Khalil, 2005).

Structural Characterization

  • Detailed structural characterization of derivatives, including the study of crystal structures and hydrogen bonding interactions, has been conducted. This information is crucial for understanding the properties and potential applications of these compounds (Tien, Tan, Duc, Hoang, Dang, Minh, & Meervelt, 2020).

Antibacterial Properties

  • Derivatives of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight their potential use as antimicrobial agents (Nanda, Ganguli, & Chakraborty, 2007).

Inhibition of Human Carbonic Anhydrase

Anti-inflammatory and Analgesic Activity

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Some quinazolinones may be irritants or toxic if ingested, inhaled, or in contact with skin . Always refer to the safety data sheet (SDS) for specific safety information.

Future Directions

Research on quinazolinones is ongoing, with many studies focusing on their synthesis, properties, and potential applications in medicine . The future directions for “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would depend on its specific properties and potential applications.

properties

IUPAC Name

3-(2-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20/h3-10H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYKMHALLRULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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